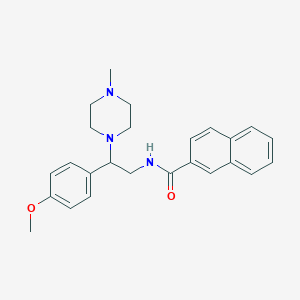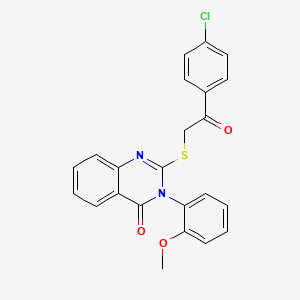![molecular formula C26H22FN3O2 B2498618 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-54-8](/img/structure/B2498618.png)
3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves multistep reactions starting from various precursors, including anilines, benzaldehydes, and pyrazoles. For example, a practical and large-scale synthesis approach for related compounds involves starting from dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by reactions such as hydrogenation, Birch reduction, and cyclization to form the quinoline core (Bänziger et al., 2000). Another method employs L-proline catalyzed multicomponent reactions, indicating a versatile approach to synthesizing a broad range of pyrazoloquinoline derivatives under metal-free conditions (Karamthulla et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines, including derivatives of 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, features a complex tetracyclic system. These compounds have been characterized by various spectroscopic techniques, including IR, Mass, 1H, and 13C NMR, as well as single-crystal X-ray diffraction techniques, which confirm their unique structural attributes (Sureshkumar et al., 2017).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines can undergo a range of chemical reactions, including condensation with aldehydes, cyclization, and reactions with amines, demonstrating their reactivity and potential for chemical modifications. These reactions are pivotal for the synthesis of various substituted derivatives, which can exhibit diverse chemical properties (Szlachcic et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinoline derivatives, including their thermal behavior, have been studied using techniques like TGA and DSC. These studies are crucial for understanding the stability and suitability of these compounds for applications in materials science and organic electronics (Sureshkumar et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline and related compounds, such as their fluorescence characteristics and reactivity towards various chemical reagents, make them suitable for a wide range of applications. These include serving as molecular sensors, with specific derivatives designed for metal ion recognition due to their bright ratiometric dual emission and analyte-induced fluorescence enhancement (Rurack et al., 2002).
Wissenschaftliche Forschungsanwendungen
Fluorophore Applications in Biochemistry and Medicine
- Quinoline derivatives, such as the one , are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems. They are particularly valuable in DNA fluorophore studies due to their fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Potential Ligands for Estrogen Receptor
- Novel pyrazolo[4,3-c]quinoline derivatives have been synthesized for potential applications as ligands for the estrogen receptor. This is indicative of their potential in hormone-related therapeutic research (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-inflammatory and Molecular Docking Studies
- Quinoline analogs have been synthesized and characterized for their anti-inflammatory properties. These compounds have also been subjected to molecular docking studies to understand their activity (Sureshkumar et al., 2017).
Development of Viscosity-Sensitive Fluorescent Probes
- Certain quinoline derivatives have been synthesized and characterized as viscosity-sensitive fluorescent probes. These compounds have potential applications in viscosity detection, highlighting their versatility in analytical applications (Wang et al., 2009).
Antitubercular Activity
- Some quinoline analogs have shown significant antitubercular activity. This indicates their potential in developing new therapeutic agents for treating tuberculosis (Kantevari et al., 2011).
ATM Kinase Inhibition for Cancer Treatment
- 3-Quinoline carboxamides, a class related to the compound , have been found effective as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant in cancer treatment (Degorce et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-11-6-18(7-12-21)25-23-16-30(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIWMHIHZZBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)
![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)
